3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Medicinal Chemistry Chemical Synthesis Building Blocks

3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine is a defined nitrogen-containing heterocyclic building block featuring a pyridine ring linked at the 3-position to a 2,5-dimethylpyrrole moiety. The 2,5-dimethyl substitution critically alters lipophilicity, electron density, and steric profile versus unsubstituted analogs, while the precise 3-regiochemistry distinguishes it from 2-substituted isomers—making it non-interchangeable in downstream synthesis. Procure this compound as a key scaffold for constructing focused pyrrolo-pyridine libraries in SAR campaigns, as a precursor for chiral trans-2,5-disubstituted pyrrolidine ligands in asymmetric catalysis, or as a chelating ligand framework for Cu(II), Ni(II), and Co(II) coordination complexes. Standard B2B R&D shipping applies.

Molecular Formula C11H12N2
Molecular Weight 172.231
CAS No. 91349-99-4
Cat. No. B2833602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
CAS91349-99-4
Molecular FormulaC11H12N2
Molecular Weight172.231
Structural Identifiers
SMILESCC1=CC=C(N1C2=CN=CC=C2)C
InChIInChI=1S/C11H12N2/c1-9-5-6-10(2)13(9)11-4-3-7-12-8-11/h3-8H,1-2H3
InChIKeyCXGCFHFJFPWUCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine (CAS 91349-99-4): Baseline Physicochemical and Structural Profile


3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (CAS 91349-99-4) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol . Its core structure consists of a pyridine ring linked at the 3-position to a 2,5-dimethylpyrrole moiety [1]. This compound is primarily recognized as a specialized research chemical and synthetic intermediate, often sourced from collections of unique chemicals intended for early-stage drug discovery . It serves as a foundational scaffold for further synthetic elaboration rather than a final drug candidate itself.

Why Generic Substitution of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine (CAS 91349-99-4) Fails: The Impact of Methylation and Regiochemistry


Generic substitution of 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine fails due to the non-interchangeable nature of its specific structural features. The presence of two methyl groups on the pyrrole ring (2,5-dimethyl substitution) significantly alters its physicochemical properties compared to unsubstituted analogs like 3-(1H-pyrrol-1-yl)pyridine, including changes in lipophilicity, electron density, and steric bulk [1]. Furthermore, the regiochemistry—the linkage at the pyridine's 3-position—is a critical differentiator from 2-substituted isomers such as 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, which exhibit different molecular geometries, electronic distributions, and, consequently, distinct chemical reactivity and biological target engagement profiles . These precise structural attributes define its role as a specific building block, making it non-substitutable with similar analogs without altering the downstream synthetic outcome or research result.

Quantitative Evidence Guide for 3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine (CAS 91349-99-4): Structure and Procurement-Relevant Differentiation


Molecular Weight and Formula: Structural Distinction from Unsubstituted Pyrrole Analogs

The molecular weight and formula of 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (172.23 g/mol, C₁₁H₁₂N₂) are quantitatively distinct from its unsubstituted analog, 3-(1H-pyrrol-1-yl)pyridine (144.17 g/mol, C₉H₈N₂) . The addition of two methyl groups accounts for the 28.06 g/mol mass difference. This is a fundamental parameter for procurement, as it confirms the correct identity and stoichiometry for use in chemical reactions.

Medicinal Chemistry Chemical Synthesis Building Blocks

Predicted Lipophilicity (cLogP): Differentiated by Pyrrole Methylation

Computational predictions indicate a quantifiable difference in lipophilicity between 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (cLogP ≈ 2.88) and its non-methylated analog 3-(1H-pyrrol-1-yl)pyridine (cLogP ≈ 1.86) [1]. The ~1.02 log unit increase corresponds to over a tenfold increase in partition coefficient, a consequence of the two methyl groups.

Drug Design ADME Physicochemical Properties

Potential for Metal Coordination: Differentiated by Steric and Electronic Properties

The 2,5-dimethyl substitution on the pyrrole ring confers specific steric and electronic properties that differentiate 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine from its non-methylated counterpart in coordination chemistry. While the non-methylated pyrrole-pyridine system is known to form both n- and π-type complexes, the presence of methyl groups on the pyrrole ring is shown to alter the nature and stability of these interactions [1]. The ligand 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine (dmpypr), a close structural relative, has been demonstrated to form well-characterized mononuclear complexes with Cu(II), Ni(II), and Co(II), showcasing the utility of this scaffold for metal ion chelation [2].

Coordination Chemistry Catalysis Material Science

Validated Application Scenarios for Procuring 3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine (CAS 91349-99-4)


Specialized Synthetic Intermediate in Drug Discovery

Procure 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine as a defined chemical building block for the synthesis of more complex pyrrolo-pyridine derivatives . Its specific 3-substitution and 2,5-dimethylpyrrole motif make it a valuable intermediate for constructing focused compound libraries in medicinal chemistry, where this exact substitution pattern is required for structure-activity relationship (SAR) studies [1].

Precursor for Chiral Ligand and Catalyst Development

This compound serves as a key precursor or structural analog in the synthesis of chiral ligands containing a trans-2,5-disubstituted pyrrolidine moiety linked to a pyridine ring . Such ligands are crucial for asymmetric catalysis, where the specific steric and electronic environment provided by the 2,5-dimethylpyrrole-pyridine scaffold can influence enantioselectivity and catalyst turnover [1].

Scaffold for Metal Complexation in Coordination Chemistry

Utilize this compound as a ligand or ligand precursor in coordination chemistry. The pyrrole and pyridine nitrogen atoms, along with the electron-donating methyl groups, provide a unique chelating environment . This is supported by the successful synthesis and characterization of mononuclear Cu(II), Ni(II), and Co(II) complexes with closely related ligands like 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine (dmpypr), indicating this scaffold's viability for forming stable metal complexes with potential applications in catalysis or materials science [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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